molecular formula C10H11BrFN B13545007 1-(3-Bromo-4-fluorophenyl)pyrrolidine

1-(3-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B13545007
M. Wt: 244.10 g/mol
InChI Key: KIOGDJLJRIMBMH-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromo-4-fluoroaniline is reacted with pyrrolidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain biological targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)pyrrolidine
  • 3-(4-Fluorophenyl)pyrrolidine
  • 1-(3-Bromo-2-fluorophenyl)pyrrolidine

Uniqueness

1-(3-Bromo-4-fluorophenyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

KIOGDJLJRIMBMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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